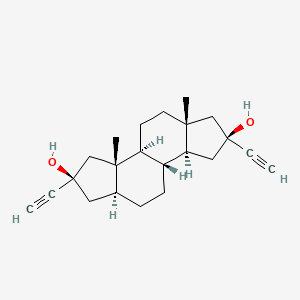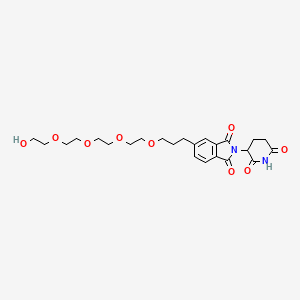
Thalidomide-5'-C3-PEG4-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-C3-PEG4-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and treatment for morning sickness in pregnant women but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of multiple myeloma and other inflammatory conditions .
准备方法
The synthesis of Thalidomide-5’-C3-PEG4-OH involves several steps, starting with the preparation of thalidomide itself. Thalidomide can be synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring . Industrial production methods for thalidomide derivatives often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity .
化学反应分析
Thalidomide-5’-C3-PEG4-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thalidomide derivatives can lead to the formation of hydroxylated metabolites, which have been shown to possess different biological activities .
科学研究应用
Thalidomide-5’-C3-PEG4-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its anti-inflammatory and immunomodulatory properties . Thalidomide derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), making them useful in the treatment of conditions like multiple myeloma and erythema nodosum leprosum . Additionally, thalidomide-5’-C3-PEG4-OH is used in drug delivery research due to its ability to enhance the solubility and bioavailability of therapeutic agents .
作用机制
The mechanism of action of Thalidomide-5’-C3-PEG4-OH involves its interaction with the protein cereblon (CRBN), which is a component of the Cullin RING E3 ligase complex . This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, such as Ikaros and Aiolos, which are involved in the regulation of immune responses . By modulating the activity of these proteins, Thalidomide-5’-C3-PEG4-OH exerts its anti-inflammatory and immunomodulatory effects .
相似化合物的比较
Thalidomide-5’-C3-PEG4-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide, which also target the CRBN protein and have similar mechanisms of action . Thalidomide-5’-C3-PEG4-OH is unique in its structure due to the presence of the C3-PEG4-OH moiety, which enhances its solubility and bioavailability . This makes it particularly useful in drug delivery applications where improved pharmacokinetic properties are desired .
Similar Compounds::- Lenalidomide
- Pomalidomide
- 5-Hydroxythalidomide
属性
分子式 |
C24H32N2O9 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H32N2O9/c27-7-9-33-11-13-35-15-14-34-12-10-32-8-1-2-17-3-4-18-19(16-17)24(31)26(23(18)30)20-5-6-21(28)25-22(20)29/h3-4,16,20,27H,1-2,5-15H2,(H,25,28,29) |
InChI 键 |
KKKYGDWACFARQL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
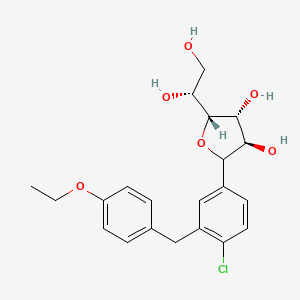
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
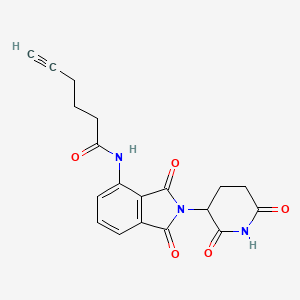
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
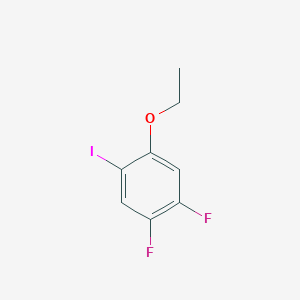
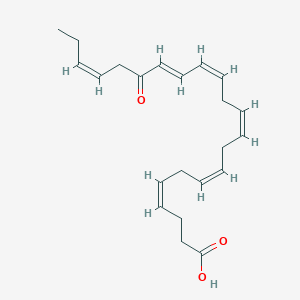
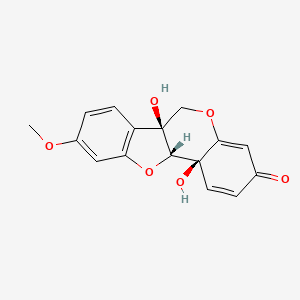


![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
